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Technical Support Center: Posterior Sclerotomy
Complications
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding long-term complications associated with posterior sclerotomy. The

information is tailored for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides
1. Hypotony (Low Intraocular Pressure)

Q1: What is post-sclerotomy hypotony and what are the long-term risks?

A: Post-sclerotomy hypotony is characterized by a persistent low intraocular pressure (IOP),

generally defined as an IOP of 5 mmHg or less.[1] In the long term, chronic hypotony can lead

to complications such as choroidal detachment, hypotonous maculopathy with vision loss, and

even phthisis bulbi (shrinkage of the eyeball).[2]

Q2: What are the common causes of long-term hypotony after posterior sclerotomy?

A: Long-term hypotony can arise from several factors, including:

Persistent Wound Leak: Inadequate healing or closure of the sclerotomy site can lead to

continuous leakage of aqueous humor.[3]
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Overfiltration: In cases of glaucoma filtering surgery, the sclerotomy may allow for excessive

drainage of aqueous humor.[4]

Ciliary Body Shutdown: Inflammation or trauma to the ciliary body during the procedure can

reduce aqueous humor production.

Retinal Detachment: The presence of a retinal detachment can also be associated with

hypotony.[5]

Q3: Our experimental model is showing a high incidence of early post-operative hypotony.

What factors should we investigate?

A: Early postoperative hypotony is a known complication. A retrospective study on 23-gauge

transconjunctival sutureless vitrectomy identified myopia and the use of gas tamponade as risk

factors for early postoperative hypotony.[1][6] The incidence in this study was 11.3% at 2 hours,

6.5% at 5 hours, and 3.8% at 1 day post-operation.[1][6] Another study on 25-gauge vitrectomy

found an incidence of 53% on the first day post-operatively in the control group.[7]
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Issue Potential Cause Recommended Action

Sustained low IOP (<5 mmHg)

with a shallow anterior

chamber

Wound leak at the sclerotomy

site

- Initial Assessment: Carefully

inspect the sclerotomy site for

leakage using a fluorescein

strip (Seidel test).-

Conservative Management:

Application of a bandage

contact lens or pressure

patching.[4]- Surgical

Intervention: If conservative

measures fail, surgical revision

of the sclerotomy site with

sutures may be necessary.

Low IOP with choroidal

detachment

Transudation of fluid into the

suprachoroidal space

- Medical Management: Topical

cycloplegics (e.g., atropine)

and steroids to reduce

inflammation and deepen the

anterior chamber.[4][8]-

Surgical Drainage: If the

choroidal detachment is

extensive ("kissing choroidals")

or persistent, surgical drainage

of the suprachoroidal fluid is

indicated.[8]

Chronically low IOP with visual

decline
Hypotonous maculopathy

- Management: The primary

goal is to resolve the

underlying cause of the

hypotony. Vitrectomy with

silicone oil tamponade may be

considered in refractory cases

to stabilize the eye and IOP.[5]
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Study Focus
Incidence of

Hypotony

Key Findings/Risk

Factors
Citation

23-gauge

transconjunctival

sutureless vitrectomy

11.3% at 2 hours,

6.5% at 5 hours, 3.8%

at 1 day

Myopia, gas

tamponade
[1][6]

25-gauge vitrectomy

53% on day 1 (control

group), 16% on day 1

(vitreous nettoyage

group)

Vitreous plugging of

the sclerotomy
[7]

Deep sclerectomy

with T-flux implant in

pseudoexfoliative

glaucoma

10% (IOP < 5 mmHg) - [9]

2. Choroidal Detachment

Q1: What is the mechanism of choroidal detachment following posterior sclerotomy?

A: Choroidal detachment, also known as choroidal effusion, occurs when fluid accumulates in

the suprachoroidal space, the potential space between the choroid and the sclera. This is often

a consequence of postoperative hypotony.[8] Reduced IOP can lead to the breakdown of the

blood-aqueous barrier and transudation of fluid from the choriocapillaris. In some cases, such

as in Sturge-Weber syndrome, high choroidal vascular pressure can exacerbate this issue after

IOP-lowering surgery.[10]

Q2: When is intervention required for a post-sclerotomy choroidal detachment?

A: Many choroidal detachments are self-limiting and resolve spontaneously as the IOP

normalizes.[8] However, surgical intervention is indicated in cases of:

"Kissing" Choroidals: When the detachments are large enough to touch in the center of the

vitreous cavity.[11]

Flat Anterior Chamber: If the detachment is causing the anterior chamber to become shallow,

leading to lens-cornea touch.[12]
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Persistent Detachment: If the detachment does not resolve within a reasonable timeframe

(e.g., 2-4 weeks), as it can lead to failure of filtering surgery.[8]

Troubleshooting Guide: Managing Choroidal Detachment

Issue Clinical Presentation Recommended Action

Asymptomatic, localized

choroidal detachment

Serous elevation of the

choroid, often in the periphery.

Normal or slightly shallow

anterior chamber.

- Conservative Management:

Observation, topical steroids,

and cycloplegics.[8]

Symptomatic, large choroidal

detachment

"Kissing" choroidals, shallow or

flat anterior chamber,

decreased vision.

- Surgical Drainage: Perform a

posterior sclerotomy to drain

the suprachoroidal fluid.[8][12]

This can be combined with

reformation of the anterior

chamber with a viscoelastic

substance or balanced salt

solution.[12][13]

Experimental Protocol: Drainage of Suprachoroidal Fluid

Preparation: Administer appropriate local or general anesthesia.

Paracentesis: Create a paracentesis in the peripheral cornea to allow for reformation of the

anterior chamber.[12]

Sclerotomy Incision: Make a 2-3 mm circumferential incision through the sclera, 6-10 mm

posterior to the limbus, in the quadrant with the largest detachment.[13]

Fluid Drainage: Allow for spontaneous drainage of the straw-colored suprachoroidal fluid.

Gentle pressure on the surrounding sclera can aid drainage.[12]

Anterior Chamber Reformation: Inject a balanced salt solution or viscoelastic through the

previously created paracentesis to maintain a normal anterior chamber depth.[12][13]
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Closure: The sclerotomy may be closed with an "X" suture using 9-0 polyglactin, although

some surgeons may not close it.[8] Close the conjunctiva with a running suture.[8]

Logical Relationship of Choroidal Detachment Management
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Caption: Management workflow for choroidal detachment.

3. Endophthalmitis

Q1: What is the risk of endophthalmitis after posterior sclerotomy, and what are the common

causative organisms?

A: Endophthalmitis is a severe intraocular inflammation, usually caused by infection. The

incidence following vitrectomy is estimated to be between 0.02% and 0.06%.[3] Risk factors

include inadequate wound closure (leaky sclerotomies), vitreous incarceration at the wound

site, and contamination of surgical instruments.[3][14] The most commonly implicated
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organisms in postoperative endophthalmitis are Streptococcus species, followed by

Haemophilus influenzae and coagulase-negative staphylococci.[3]

Q2: How does a "vitreous wick" contribute to the risk of endophthalmitis?

A: A vitreous wick occurs when a strand of vitreous prolapses through the sclerotomy site to the

ocular surface.[15] This creates a direct conduit for bacteria from the ocular surface to enter the

sterile intraocular environment, significantly increasing the risk of endophthalmitis.[14] This can

occur after various procedures including cataract surgery, intravitreal injections, and sutureless

vitrectomy.[15]

Troubleshooting Guide: Suspected Endophthalmitis

Issue Signs & Symptoms Recommended Action

Acute post-operative

inflammation

Increasing eye pain, significant

redness, decreased vision,

hypopyon (pus in the anterior

chamber), vitritis.[16]

- Immediate Action: This is a

medical emergency.[17]-

Vitreous Tap: Obtain a vitreous

sample for culture and

sensitivity testing.- Intravitreal

Antibiotics: Administer broad-

spectrum intravitreal antibiotics

(e.g., vancomycin and

ceftazidime).[18]- Vitrectomy:

In severe cases, a pars plana

vitrectomy may be necessary

to remove the infectious

material and inflammatory

debris.[17]

Signaling Pathway of Endophthalmitis Pathogenesis
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Caption: Pathogenesis of post-sclerotomy endophthalmitis.
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4. Scleral Thinning and Uveal Prolapse

Q1: Can posterior sclerotomy lead to long-term scleral thinning?

A: Yes, scleral thinning or melting is a rare but serious long-term complication that can occur at

the sclerotomy site.[19] It can be associated with underlying conditions that compromise scleral

integrity, such as high myopia or glaucoma, or the use of adjunctive therapies like Mitomycin-C

(MMC), which can impair wound healing.[19][20]

Q2: What is the clinical significance of scleral thinning?

A: Progressive scleral thinning can lead to structural weakening of the globe.[21] If it

progresses to a full-thickness defect, it can result in uveal prolapse, where the underlying uveal

tissue (iris, ciliary body, or choroid) bulges through the thinned sclera.[19] This is an ocular

emergency that requires prompt surgical management to prevent complications like

endophthalmitis.[19]

Troubleshooting Guide: Managing Scleral Thinning

Issue Clinical Presentation Recommended Action

Asymptomatic scleral thinning

Localized area of scleral

translucency with visible

underlying choroid.

- Observation: Regular

monitoring for progression.

[20]- Medical Management: If

associated with inflammation,

topical steroids or

immunosuppressants may be

used.[21]

Progressive scleral thinning or

uveal prolapse

Visible bulge of dark uveal

tissue through the sclera, often

with conjunctival injection.

- Surgical Repair:

Reinforcement of the thinned

sclera with a patch graft (e.g.,

donor sclera, pericardium, or

amniotic membrane).[19][21]

5. Retinal Detachment

Q1: How can a posterior sclerotomy lead to a retinal detachment?
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A: A retinal detachment can occur as a long-term complication of posterior sclerotomy through

several mechanisms:

Sclerotomy-Related Retinal Breaks: The instruments used to create the sclerotomy can

cause iatrogenic retinal tears, either at the time of surgery or later due to vitreous traction.

[22][23] A study on 23-gauge vitrectomy found a 1.6% rate of sclerotomy-associated retinal

breaks.[22]

Vitreous Incarceration: Vitreous incarcerated in the sclerotomy wound can exert traction on

the peripheral retina, leading to the formation of a retinal tear and subsequent detachment.

[24][25][26]

Hypotony: Chronic hypotony can lead to chorioretinal folds and, in some cases, contribute to

retinal detachment.[27]

Q2: What are the symptoms of a post-sclerotomy retinal detachment?

A: The symptoms are the same as for other types of retinal detachment and include a sudden

increase in floaters, flashes of light (photopsia), or a curtain-like shadow in the field of vision.

[28][29] Any of these symptoms warrant immediate ophthalmological evaluation.

Troubleshooting Guide: Post-Sclerotomy Retinal Detachment

Issue Clinical Presentation Recommended Action

New onset of floaters, flashes,

or visual field defect

Ophthalmoscopy reveals a

retinal tear or detachment.

- Surgical Repair: The

management depends on the

type and location of the

detachment. Options include

pars plana vitrectomy, scleral

buckling, or pneumatic

retinopexy.[28][29]

Experimental Workflow for Investigating Sclerotomy-Related Retinal Breaks in an Animal Model
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Caption: Workflow for studying sclerotomy-related retinal breaks.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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